
3-Methyl-3-(2-thienylsulfanyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3-(2-thienylsulfanyl)butanoic acid is an organic compound characterized by the presence of a thienylsulfanyl group attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boron reagent with a halogenated thienyl compound under mild and functional group-tolerant conditions.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-3-(2-thienylsulfanyl)butanoic acid may involve the hydroformylation of isobutylene with syngas, forming isovaleraldehyde, which is then oxidized to the final product . This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
3-Methyl-3-(2-thienylsulfanyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienylsulfanyl group to a thiol or sulfide.
Substitution: The thienylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
3-Methyl-3-(2-thienylsulfanyl)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 3-Methyl-3-(2-thienylsulfanyl)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The thienylsulfanyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
相似化合物的比较
Similar Compounds
Similar compounds to 3-Methyl-3-(2-thienylsulfanyl)butanoic acid include:
- 3-Methylbutanoic acid
- 3-Methyl-2-(phenylsulfonamido)butanoic acid
- α-Ketoisovaleric acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the thienylsulfanyl group, which imparts unique chemical and biological properties. This group enhances the compound’s reactivity and potential for diverse applications in scientific research.
属性
CAS 编号 |
111190-17-1 |
|---|---|
分子式 |
C9H12O2S2 |
分子量 |
216.3 g/mol |
IUPAC 名称 |
3-methyl-3-thiophen-2-ylsulfanylbutanoic acid |
InChI |
InChI=1S/C9H12O2S2/c1-9(2,6-7(10)11)13-8-4-3-5-12-8/h3-5H,6H2,1-2H3,(H,10,11) |
InChI 键 |
WQXSLUSMGPVYGE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC(=O)O)SC1=CC=CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)
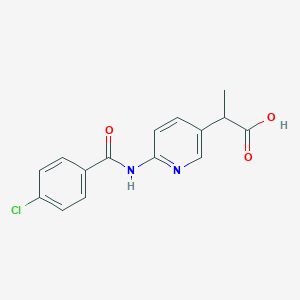
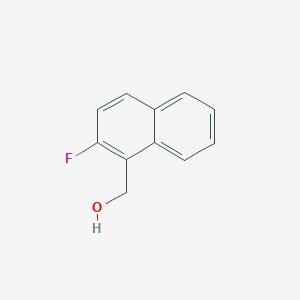
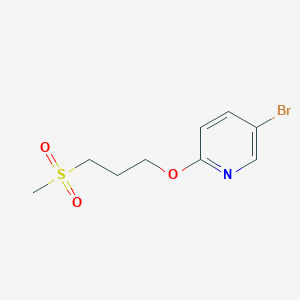
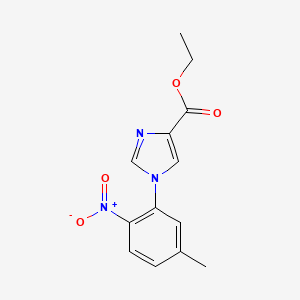
![5-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13881936.png)
![Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate](/img/structure/B13881941.png)
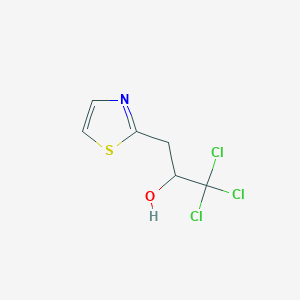
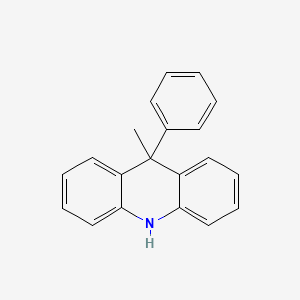

![Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13881960.png)
![5-[2-(benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13881961.png)
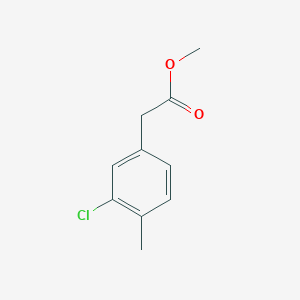
![2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol](/img/structure/B13881967.png)
